5-Bromopyridine-3-carbohydrazide

Description

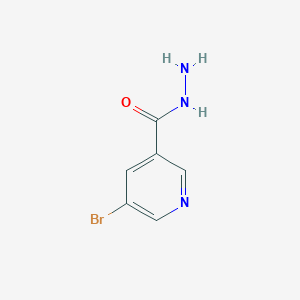

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERXTAUONOFMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351297 | |

| Record name | 5-bromopyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

112193-41-6 | |

| Record name | 5-bromopyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromonicotinohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Strategic Importance of 5-Bromopyridine-3-carbohydrazide

An In-Depth Technical Guide to the Synthesis of 5-Bromopyridine-3-carbohydrazide

5-Bromopyridine-3-carbohydrazide (CAS No: 112193-41-6) is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a pyridine ring substituted with a bromine atom and a carbohydrazide functional group, offers a unique combination of reactive sites. The bromine atom at the 5-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl systems.[4] Simultaneously, the hydrazide moiety serves as a versatile handle for forming hydrazones, pyrazoles, oxadiazoles, and other key pharmacophores, or for acting as a crucial hydrogen bond donor/acceptor in interactions with biological targets.[5][6]

This dual functionality makes 5-bromopyridine-3-carbohydrazide a valuable intermediate in the synthesis of novel therapeutics, particularly kinase inhibitors and antitubercular agents.[4][5] This guide provides a detailed examination of the primary synthetic routes to this compound, offering field-proven insights into methodological choices, reaction mechanisms, and practical execution for researchers and drug development professionals.

Primary Synthesis Pathway: Hydrazinolysis of 5-Bromonicotinate Esters

The most prevalent and efficient method for preparing 5-Bromopyridine-3-carbohydrazide is through the hydrazinolysis of a corresponding alkyl 5-bromonicotinate, such as the methyl or ethyl ester.[1] This pathway is favored for its operational simplicity, mild reaction conditions, and generally high yields. The overall strategy involves two key stages: the initial esterification of 5-bromonicotinic acid followed by the nucleophilic acyl substitution with hydrazine.

Causality and Mechanistic Insight

The core of this synthesis is the hydrazinolysis reaction. Hydrazine (NH₂NH₂) is a potent alpha-effect nucleophile, meaning its reactivity is significantly enhanced compared to other amines with similar basicity. This heightened nucleophilicity allows it to efficiently attack the electrophilic carbonyl carbon of the ester. The reaction proceeds via a classic nucleophilic acyl substitution mechanism, where the alkoxy group (-OR) of the ester is displaced by the hydrazinyl group (-NHNH₂), forming a stable tetrahedral intermediate that subsequently collapses to yield the final carbohydrazide product. Ethanol or methanol are excellent solvent choices as they readily dissolve both the starting ester and hydrazine hydrate, facilitating a homogeneous reaction environment. Heating under reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[1][7]

Caption: Workflow for the synthesis of 5-Bromopyridine-3-carbohydrazide via the ester hydrazinolysis pathway.

Experimental Protocol 1: Two-Step Synthesis from 5-Bromonicotinic Acid

This protocol details the synthesis starting from the commercially available 5-bromonicotinic acid.

Step A: Synthesis of Methyl 5-Bromonicotinate

Rationale: The carboxylic acid is first converted to its methyl ester via Fischer esterification. This step protects the acidic proton and transforms the hydroxyl group into a better leaving group (methoxide) for the subsequent hydrazinolysis. Sulfuric acid acts as a catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

-

1. Reagent Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-bromonicotinic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid).

-

2. Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.

-

3. Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours, or until TLC analysis (e.g., using a 1:1 mixture of ethyl acetate and hexanes) indicates the complete consumption of the starting material.

-

4. Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

5. Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude solid, methyl 5-bromonicotinate, is often of sufficient purity for the next step. If required, it can be further purified by recrystallization from a suitable solvent like ethanol.

Step B: Hydrazinolysis to 5-Bromopyridine-3-carbohydrazide

Rationale: This is the final, key transformation. The methyl 5-bromonicotinate is treated with hydrazine hydrate, which acts as the nucleophile to displace the methoxy group and form the stable hydrazide product.

-

1. Reagent Setup: Dissolve methyl 5-bromonicotinate (1.0 eq) in ethanol (approx. 10 mL per gram of ester) in a round-bottom flask fitted with a reflux condenser.[1]

-

2. Hydrazine Addition: Add hydrazine hydrate (approx. 3.0-5.0 eq) to the solution. An excess is used to ensure the reaction goes to completion.

-

3. Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress can be monitored by TLC. The product is typically much more polar than the starting ester.

-

4. Isolation: Upon completion, cool the mixture in an ice bath. The product, 5-Bromopyridine-3-carbohydrazide, will often precipitate as a white or off-white solid.

-

5. Purification: Collect the solid by vacuum filtration, wash thoroughly with cold ethanol and then diethyl ether to remove any residual impurities, and dry under vacuum to yield the final product.

| Parameter | Step A: Esterification | Step B: Hydrazinolysis |

| Starting Material | 5-Bromonicotinic Acid | Methyl 5-Bromonicotinate |

| Key Reagents | Methanol, H₂SO₄ (cat.) | Hydrazine Hydrate, Ethanol |

| Temperature | Reflux (~65-70°C) | Reflux (~78-80°C) |

| Reaction Time | 4-6 hours | 3-5 hours |

| Typical Yield | >90% | >85% |

Alternative Pathway: Synthesis via Acyl Chloride Intermediate

An alternative, though less common, route involves the activation of 5-bromonicotinic acid into a highly reactive acyl chloride intermediate, which is then quenched with hydrazine.

Causality and Mechanistic Insight

This method leverages the high reactivity of acyl chlorides. Reagents like thionyl chloride (SOCl₂) or dichlorosulfoxide convert the carboxylic acid into 5-bromonicotinoyl chloride.[1] This intermediate is an exceptionally strong electrophile. The subsequent introduction of hydrazine hydrate results in a rapid and often exothermic reaction to form the carbohydrazide. While potentially faster, this method requires stricter control of reaction conditions, particularly temperature and moisture, as thionyl chloride and the resulting acyl chloride are highly sensitive to water.[1]

Caption: Workflow for the synthesis of 5-Bromopyridine-3-carbohydrazide via an acyl chloride intermediate.

Experimental Protocol 2: Synthesis via Acyl Chloride

Rationale: This protocol is designed for rapid synthesis but requires careful handling of corrosive and moisture-sensitive reagents.

-

1. Acyl Chloride Formation: In a fume hood, equip a flame-dried flask with a reflux condenser and drying tube. Add 5-bromonicotinic acid (1.0 eq) and slowly add thionyl chloride (SOCl₂, ~2.0-3.0 eq). A catalytic amount of DMF can be added to facilitate the reaction.

-

2. Reaction: Gently heat the mixture to reflux (approx. 70-80°C) for 1-2 hours. The solid acid should dissolve as it is converted to the liquid acyl chloride.

-

3. Reagent Removal: After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure. This step is critical to prevent unwanted side reactions in the next step.

-

4. Hydrazide Formation: Cool the flask containing the crude acyl chloride in an ice bath. In a separate flask, prepare a solution of hydrazine hydrate (2.0-2.5 eq) in an inert solvent like anhydrous tetrahydrofuran (THF).

-

5. Quenching: Slowly add the acyl chloride to the hydrazine solution with vigorous stirring, maintaining a low temperature (0-5°C) to control the exothermic reaction.

-

6. Isolation and Purification: After the addition is complete, allow the mixture to stir at room temperature for an additional hour. The product can be isolated by filtration if it precipitates, or by removing the solvent and purifying the residue via recrystallization or column chromatography.

Comparative Analysis of Synthesis Routes

| Feature | Route 1: Ester Hydrazinolysis | Route 2: Acyl Chloride |

| Reagents | Alcohols, hydrazine, acid catalyst | Thionyl chloride, hydrazine |

| Conditions | Mild (reflux in alcohol) | Harsher (reflux in SOCl₂), moisture-sensitive |

| Safety | Relatively safe, standard procedures | Requires fume hood, handling of corrosive and water-reactive reagents |

| Scalability | Excellent, easily scalable | More challenging to scale due to exothermicity and reagent handling |

| Purity | Often high, product precipitates | Can have impurities from side reactions if not controlled carefully |

| Recommendation | Preferred method for general lab-scale and industrial synthesis | Viable for rapid synthesis when ester route is problematic |

Conclusion

The synthesis of 5-Bromopyridine-3-carbohydrazide is most reliably and efficiently achieved through the hydrazinolysis of an alkyl 5-bromonicotinate. This two-step method, starting from 5-bromonicotinic acid, is robust, high-yielding, and avoids the hazardous reagents associated with the acyl chloride pathway. The choice of the ester route provides a self-validating system where clean conversion and straightforward purification are standard outcomes. For drug development professionals requiring a dependable supply of this key intermediate, the ester hydrazinolysis pathway represents the authoritative and field-proven standard.

References

- Pipzine Chemicals. 5-Bromopyridine-3-carbohydrazide.

- Benchchem. Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry.

- CymitQuimica. 5-Bromonicotinohydrazide.

-

Khan, F. A., et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. PMC - NIH. Available from: [Link]

-

Eldehna, W. M., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8800-8815. Available from: [Link]

-

Matrix Fine Chemicals. 5-BROMOPYRIDINE-3-CARBOHYDRAZIDE | CAS 112193-41-6. Available from: [Link]

-

Eldehna, W. M., et al. (2015). Synthesis of nicotinic acid hydrazides 4a–i. ResearchGate. [Diagram]. Available from: [Link]

-

Shaimardanova, G.F., et al. (2019). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available from: [Link]

Sources

- 1. 5-Bromopyridine-3-carbohydrazide | Chemical Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 2. 5-Bromonicotinohydrazide | CymitQuimica [cymitquimica.com]

- 3. 5-BROMOPYRIDINE-3-CARBOHYDRAZIDE | CAS 112193-41-6 [matrix-fine-chemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of 5-Bromopyridine-3-carbohydrazide

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromopyridine-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

5-Bromopyridine-3-carbohydrazide is a heterocyclic organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and organic synthesis. Its structure, which combines a pyridine ring, a reactive bromine atom, and a carbohydrazide moiety, offers multiple points for chemical modification. This unique combination makes it a valuable intermediate for constructing more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[1][2] As an active intermediate, its dual reactive sites—the bromine atom and the hydrazide group—provide a pathway for synthesizing a diverse array of compounds, from potential anti-cancer drugs to specialized polymer materials.[1]

This guide provides a comprehensive overview of the core physicochemical properties of 5-Bromopyridine-3-carbohydrazide. Moving beyond a simple datasheet, we will explore the causality behind its observed properties, detail the experimental methodologies for its characterization, and discuss its chemical reactivity. The insights provided are intended to empower researchers to leverage this compound's full potential in their synthetic and drug discovery endeavors.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. 5-Bromopyridine-3-carbohydrazide is identified by a unique set of chemical descriptors that ensure its unambiguous classification in databases and publications.

| Identifier | Value |

| CAS Number | 112193-41-6[3][4] |

| Molecular Formula | C₆H₆BrN₃O[1][4] |

| Molecular Weight | 216.04 g/mol [1][4] |

| IUPAC Name | 5-bromopyridine-3-carbohydrazide[4] |

| InChI | 1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) |

| InChIKey | VERXTAUONOFMLH-UHFFFAOYSA-N[4] |

| SMILES | NNC(=O)C1=CC(Br)=CN=C1[4] |

The molecule's architecture is central to its properties. The pyridine ring provides a rigid, aromatic core. The electron-withdrawing nature of the nitrogen atom and the bromine atom influences the electron density of the ring, making specific positions susceptible to nucleophilic attack.[1] The carbohydrazide group (-CONHNH₂) is a key functional group, capable of acting as both a hydrogen bond donor and acceptor, which significantly impacts its solubility and reactivity.[1]

Caption: Chemical structure of 5-Bromopyridine-3-carbohydrazide.

Physical and Stability Properties

The macroscopic properties of a compound dictate its handling, storage, and formulation requirements.

| Property | Observation | Rationale |

| Appearance | White to off-white solid powder.[1] | The crystalline nature and lack of extended chromophores result in a colorless solid. |

| Melting Point | Not consistently reported; decomposition may occur. | The presence of strong intermolecular forces, like hydrogen bonds, suggests a relatively high melting point.[1] |

| Boiling Point | 199-202 °C | This value likely represents boiling under vacuum or decomposition, as compounds with strong hydrogen bonding often degrade before boiling at atmospheric pressure. |

| Solubility | Low solubility in water and non-polar solvents. Soluble in polar organic solvents such as DMSO, DMF, methanol, and ethanol.[1] | The hydrazide moiety can form hydrogen bonds with polar solvents, promoting dissolution. The aromatic pyridine ring and bromine atom contribute to its overall low polarity, limiting water solubility.[1] |

| Stability | Stable under normal ambient conditions. | The aromatic system provides inherent stability. However, it may react with strong oxidizing or reducing agents due to the hydrazide group.[1] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 5-Bromopyridine-3-carbohydrazide requires a suite of analytical techniques. Each method provides a unique piece of structural information, and together they offer a complete and validated characterization.

Analytical Workflow: A Self-Validating System

A robust analytical workflow ensures that the material meets the required specifications for subsequent experiments. The process is designed to be self-validating, where results from orthogonal techniques corroborate one another.

Caption: A typical workflow for the synthesis and characterization of a chemical entity.

Key Characterization Techniques

-

Infrared (IR) Spectroscopy: This technique is ideal for the rapid confirmation of key functional groups. For 5-Bromopyridine-3-carbohydrazide, the IR spectrum is expected to show characteristic absorption bands for N-H stretching (typically in the 3200-3400 cm⁻¹ region), C=O (amide I band, ~1660-1720 cm⁻¹), and vibrations from the pyridine ring.[5][6] The presence of these peaks provides direct evidence of the carbohydrazide moiety and the aromatic core.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise connectivity of atoms.

-

¹H NMR: The spectrum would reveal distinct signals for the protons on the pyridine ring, with their chemical shifts and coupling constants confirming their relative positions. The protons of the -NH and -NH₂ groups in the hydrazide moiety would typically appear as exchangeable, often broad, signals.[5][7]

-

¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the hydrazide and the carbons of the pyridine ring, confirming the carbon skeleton.[5][7]

-

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. A key feature in the mass spectrum of 5-Bromopyridine-3-carbohydrazide would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of signals (M+ and M+2) of almost equal intensity, which is a classic diagnostic marker for a monobrominated compound.[5]

-

Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of a sample quantitatively. Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress and purification efficiency.[5] For gas chromatography (GC), derivatization is often required for reactive and polar compounds like hydrazides to improve their volatility and thermal stability.[8][9]

Chemical Properties and Synthetic Utility

The true value of 5-Bromopyridine-3-carbohydrazide lies in its reactivity, which allows for its elaboration into a wide range of derivatives.

Caption: Key reaction pathways for 5-Bromopyridine-3-carbohydrazide.

Reactions of the Hydrazide Moiety

The hydrazide group is a versatile functional handle. Its most common transformation is the condensation reaction with aldehydes and ketones to form stable N-acylhydrazones.[1] This reaction is widely used in medicinal chemistry to link the pyridine core to other pharmacophores, creating hybrid molecules with potential biological activity.[10][11]

Reactions at the Bromine Position

The bromine atom on the pyridine ring is a prime site for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[2]

-

Suzuki-Miyaura Coupling: This is a powerful and widely used method to form carbon-carbon bonds. Reacting 5-Bromopyridine-3-carbohydrazide (or its ester precursor) with various aryl or heteroaryl boronic acids allows for the synthesis of a vast library of biaryl compounds. This strategy is particularly prevalent in the development of kinase inhibitors, where one aryl ring interacts with the hinge region of the enzyme's ATP binding site and the other explores different pockets to achieve potency and selectivity.[2]

Synthesis Overview

The preparation of 5-Bromopyridine-3-carbohydrazide is typically straightforward. The most common route involves the reaction of a methyl or ethyl ester of 5-bromonicotinic acid (methyl 5-bromopyridine-3-carboxylate) with hydrazine hydrate in a suitable solvent like ethanol, often with heating.[1][7][12] An alternative method starts with 5-bromonicotinic acid itself, which is first converted to the more reactive acid chloride using a reagent like thionyl chloride, followed by reaction with hydrazine hydrate.[1]

Conclusion

5-Bromopyridine-3-carbohydrazide is more than just a chemical intermediate; it is a strategic scaffold for innovation in drug discovery and materials science. Its well-defined physicochemical properties—including its solubility profile, stability, and distinct spectroscopic signatures—make it a reliable and predictable component in complex synthetic routes. The dual reactivity of the hydrazide and bromo functionalities provides chemists with a powerful platform for generating molecular diversity through established and robust reaction pathways like hydrazone formation and Suzuki coupling. A thorough understanding of the principles outlined in this guide is essential for any scientist aiming to effectively utilize this versatile building block in their research programs.

References

- 1. 5-Bromopyridine-3-carbohydrazide | Chemical Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-BROMOPYRIDINE-3-CARBOHYDRAZIDE | 112193-41-6 [chemicalbook.com]

- 4. 5-BROMOPYRIDINE-3-CARBOHYDRAZIDE | CAS 112193-41-6 [matrix-fine-chemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. turkjps.org [turkjps.org]

- 7. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 5-溴吡啶-3-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

Structure and characterization of 5-Bromopyridine-3-carbohydrazide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Structure and Characterization of 5-Bromopyridine-3-carbohydrazide

Abstract

5-Bromopyridine-3-carbohydrazide is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a bromine-substituted pyridine ring and a reactive carbohydrazide moiety, makes it a valuable precursor for synthesizing a diverse range of pharmacologically active compounds and functional materials.[1] This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and detailed structural characterization of 5-Bromopyridine-3-carbohydrazide. We delve into the practical application and interpretation of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for researchers. This document serves as an authoritative resource, complete with detailed protocols and workflows, to facilitate the effective utilization of this compound in research and development settings.

Introduction: A Versatile Heterocyclic Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and those containing pyridine and hydrazide functionalities are of particular interest. The pyridine ring is a prevalent motif in FDA-approved drugs, valued for its ability to enhance drug permeability, metabolic stability, and biochemical potency.[2] The hydrazide group (-CONHNH₂) is a versatile functional handle that can be readily converted into various other heterocyclic systems or used to form Schiff bases, unlocking a wide array of synthetic possibilities.[3][4]

5-Bromopyridine-3-carbohydrazide, also known as 5-bromonicotinohydrazide, merges these two critical pharmacophores. The bromine atom at the 5-position provides a site for further synthetic modification, such as cross-coupling reactions, while the carbohydrazide at the 3-position serves as a key point for derivatization.[1] This unique combination of features makes it an important intermediate in the development of novel therapeutic agents, including potential anticancer, antimicrobial, and anti-inflammatory drugs.[1][2][3] This guide provides a detailed roadmap for the synthesis and definitive characterization of this high-value compound.

Synthesis and Purification

The most common and efficient synthesis of 5-Bromopyridine-3-carbohydrazide involves the hydrazinolysis of a corresponding ester, typically methyl or ethyl 5-bromonicotinate.[1][5] This method is favored due to the high availability of the starting materials and the straightforward nature of the reaction.

Reaction Scheme: Methyl 5-bromonicotinate reacts with hydrazine hydrate in an alcohol solvent (e.g., ethanol) under reflux to yield 5-Bromopyridine-3-carbohydrazide.

Causality of Experimental Choices:

-

Starting Material: Methyl 5-bromonicotinate is chosen as it is readily prepared from the less expensive 5-bromonicotinic acid.

-

Reagent: Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile. The lone pair on the terminal nitrogen atom attacks the electrophilic carbonyl carbon of the ester.

-

Solvent: Ethanol or methanol is an ideal solvent as it readily dissolves both the ester and hydrazine hydrate and has a suitable boiling point for reflux conditions.[1][5]

-

Reaction Conditions: Refluxing provides the necessary activation energy to drive the nucleophilic acyl substitution reaction to completion.

Upon completion, the reaction mixture is cooled, often resulting in the precipitation of the product.[6] Purification is typically achieved by filtering the solid and washing it with a cold solvent, such as ethanol, to remove any unreacted starting materials or byproducts.[6] If necessary, recrystallization from a suitable solvent can be performed to obtain a product of high purity.

Physicochemical Properties

The fundamental properties of 5-Bromopyridine-3-carbohydrazide are summarized below. These data are crucial for handling, storage, and downstream applications.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrN₃O | [1][7][8] |

| Molecular Weight | 216.04 g/mol | [1][7][8] |

| Appearance | White to off-white solid/powder | [1][8] |

| CAS Number | 112193-41-6 | [7][9] |

| Solubility | Low solubility in water; Soluble in polar organic solvents like DMSO and DMF. | [1] |

| Stability | Stable under normal conditions. May react with strong oxidizing or reducing agents. | [1] |

Structural Elucidation and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of 5-Bromopyridine-3-carbohydrazide. The following sections detail the expected outcomes from primary analytical methods.

Workflow for Comprehensive Characterization

The following diagram illustrates the logical workflow for synthesizing and validating the structure of 5-Bromopyridine-3-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 5-Bromopyridine-3-carbohydrazide, both ¹H and ¹³C NMR are required. The typical solvent is DMSO-d₆, which can solubilize the compound and has exchangeable proton signals that do not interfere with the key regions of the spectrum.

-

¹H NMR Spectroscopy: The proton spectrum provides information on the number of different types of protons and their neighboring environments. Three distinct signals are expected in the aromatic region, corresponding to the protons at the C2, C4, and C6 positions of the pyridine ring. The hydrazide group will show two signals: a broad singlet for the -NH₂ protons and another for the -NH- proton, both of which are exchangeable with D₂O.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H₂ (Pyridine) | ~8.9 - 9.1 | Doublet (d) |

| H₆ (Pyridine) | ~8.7 - 8.9 | Doublet (d) |

| H₄ (Pyridine) | ~8.3 - 8.5 | Triplet (t) or Doublet of Doublets (dd) |

| -NH- (Amide) | ~10.0 - 10.5 (Broad) | Singlet (s) |

| -NH₂ (Hydrazine) | ~4.5 - 5.0 (Broad) | Singlet (s) |

-

¹³C NMR Spectroscopy: The carbon spectrum reveals the number of chemically non-equivalent carbon atoms. Six distinct signals are expected: five for the pyridine ring carbons and one for the carbonyl carbon of the hydrazide group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~165 |

| C₆ (Pyridine) | ~151 |

| C₂ (Pyridine) | ~148 |

| C₄ (Pyridine) | ~138 |

| C₃ (Pyridine) | ~132 |

| C₅ (Pyridine, C-Br) | ~120 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of 5-Bromopyridine-3-carbohydrazide will exhibit characteristic vibrational bands. The analysis of related hydrazide compounds provides a strong basis for these assignments.[10][11]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amine & Amide) | Stretching | 3200 - 3400 (often two distinct peaks) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Amide I band) | Stretching | 1650 - 1680 |

| N-H (Amide II band) | Bending | 1620 - 1650 |

| C=N, C=C (Pyridine ring) | Stretching | 1400 - 1600 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For 5-Bromopyridine-3-carbohydrazide, High-Resolution Mass Spectrometry (HRMS) is ideal.

A key diagnostic feature will be the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10] This results in two molecular ion peaks ([M+H]⁺) of nearly equal intensity, separated by 2 m/z units.

-

Expected [M+H]⁺ for C₆H₆⁷⁹BrN₃O: ~215.98 m/z

-

Expected [M+H]⁺ for C₆H₆⁸¹BrN₃O: ~217.98 m/z

This characteristic M and M+2 pattern is definitive proof of the presence of a single bromine atom in the molecule.

Single-Crystal X-ray Diffraction

While the spectroscopic methods described above provide robust evidence for the molecular structure, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional atomic arrangement in the solid state.[6][12] Although obtaining suitable single crystals can be challenging, the resulting data provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which governs the crystal packing.[5][6] This technique is invaluable for understanding the solid-state properties of the material and its derivatives.[12][13]

Linking Structure to Spectroscopic Signals

This diagram conceptually links the molecular features of 5-Bromopyridine-3-carbohydrazide to their expected analytical signals.

Applications in Medicinal Chemistry and Drug Development

5-Bromopyridine-3-carbohydrazide is not typically an end-product but rather a versatile intermediate for creating more complex molecules.[1] Its value lies in its dual reactivity:

-

Hydrazide Derivatization: The hydrazide moiety readily reacts with aldehydes and ketones to form hydrazones (Schiff bases).[1] This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds for biological screening. These hydrazones can possess a wide range of biological activities.[4]

-

Pyridine Ring Functionalization: The bromine atom on the pyridine ring is a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl, alkyl, or amino groups at the 5-position, further expanding molecular diversity.

The combination of these reactive sites makes 5-Bromopyridine-3-carbohydrazide a valuable scaffold for discovering leads in areas such as oncology, infectious diseases, and inflammatory disorders.[1][3]

Standard Operating Procedures (SOPs)

SOP 1: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Bromopyridine-3-carbohydrazide and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm centered at 8 ppm is typically sufficient. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm centered at 120 ppm is appropriate. Use a 45-degree pulse angle and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C). Integrate the ¹H signals and pick peaks for both spectra.

SOP 2: FT-IR Spectroscopy

-

Sample Preparation (ATR): Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage. Apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance. Label the significant peaks with their corresponding wavenumbers.

SOP 3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Method Setup: Use an electrospray ionization (ESI) source in positive ion mode. Set the instrument to scan a mass range that includes the expected molecular ion (e.g., 100-400 m/z).

-

Sample Infusion: Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum, averaging the signal over a short period (e.g., 1 minute) to improve data quality.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and its corresponding M+2 peak. Compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

Conclusion

5-Bromopyridine-3-carbohydrazide is a synthetically accessible and highly valuable chemical intermediate. Its structure can be definitively confirmed through a combination of powerful analytical techniques. NMR spectroscopy provides the complete atomic connectivity, FT-IR confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental composition, with the bromine isotope pattern serving as a unique identifier. This comprehensive characterization is the foundation for its reliable use in the synthesis of novel compounds for drug discovery and materials science, enabling researchers to build upon this scaffold with confidence.

References

- Pipzine Chemicals. 5-Bromopyridine-3-carbohydrazide.

- ResearchGate. Synthesis, Crystal Structure and Antibacterial Activity of 5-Bromonicotinic Acid [1-(4-Chlorophenyl)methylidene]hydrazide Monohydrate Methanol Solvate.

- Matrix Fine Chemicals. 5-BROMOPYRIDINE-3-CARBOHYDRAZIDE | CAS 112193-41-6.

- MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.

- ChemicalBook. 5-BROMOPYRIDINE-3-CARBOHYDRAZIDE | 112193-41-6.

- CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.

- ResearchGate. (PDF) Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains.

- CymitQuimica. 5-Bromonicotinohydrazide.

- International Journal of Pharmacy. green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation.

- Benchchem. Application Notes and Protocols: X-ray Crystallography of 4-Bromopyridine-2,6-dicarbohydrazide Complexes.

- PubMed. Protein X-ray Crystallography and Drug Discovery.

- PubMed Central (PMC). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders.

Sources

- 1. 5-Bromopyridine-3-carbohydrazide | Chemical Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 2. cmjpublishers.com [cmjpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmascholars.com [pharmascholars.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 5-BROMOPYRIDINE-3-CARBOHYDRAZIDE | CAS 112193-41-6 [matrix-fine-chemicals.com]

- 8. 5-Bromonicotinohydrazide | CymitQuimica [cymitquimica.com]

- 9. 5-BROMOPYRIDINE-3-CARBOHYDRAZIDE | 112193-41-6 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. Protein X-ray Crystallography and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromopyridine-3-carbohydrazide: A Versatile Heterocyclic Building Block for Synthesis and Drug Discovery

Executive Summary: Heterocyclic compounds form the bedrock of medicinal chemistry, with specific scaffolds repeatedly proving their value in interacting with biological targets.[1] Among these, pyridine derivatives are paramount. This guide provides an in-depth technical exploration of 5-Bromopyridine-3-carbohydrazide, a bifunctional heterocyclic building block. We will dissect its synthesis, explore its key chemical transformations, and illuminate its applications as a strategic intermediate in the development of novel therapeutics and advanced materials. This document is intended for researchers and application scientists in organic synthesis and drug discovery, offering both foundational knowledge and actionable experimental insights.

The Strategic Value of Bifunctional Heterocyclic Scaffolds

The "Privileged Structure" Concept

In drug discovery, certain molecular frameworks, termed "privileged structures," are capable of binding to multiple, distinct biological targets. Heterocyclic systems, particularly those containing nitrogen, are the most prominent examples of such scaffolds.[1] Their prevalence in a vast array of pharmacologically active compounds underscores their utility.[1] The pyridine ring, a bioisostere of benzene, offers favorable target interactions through hydrogen bonding, π-π stacking, and metal coordination, making it a cornerstone of modern drug design.[2]

5-Bromopyridine-3-carbohydrazide: A Module for Complexity

5-Bromopyridine-3-carbohydrazide emerges as a particularly valuable building block due to its unique trifecta of reactive sites:

-

The Pyridine Ring: A stable aromatic core that orients substituents in a defined three-dimensional space and whose nitrogen atom can act as a hydrogen bond acceptor.

-

The Carbohydrazide Moiety (-CONHNH₂): A versatile functional group that serves as a nucleophile and a precursor for a wide range of other heterocyclic systems. It is a key component for constructing hydrazones, oxadiazoles, pyrazoles, and triazoles.[2] The N-C=O linkage is a known toxophore that contributes to the biological activity of many compounds.[2]

-

The Bromo Substituent: A crucial handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.

This strategic combination allows for a modular and divergent approach to synthesis, enabling the rapid generation of diverse compound libraries from a single, reliable intermediate.[3]

Physicochemical Properties and Structural Analysis

A thorough understanding of a building block's properties is critical for its effective use in synthesis.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₆BrN₃O | [3][4] |

| Molecular Weight | ~216.04 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [3] |

| CAS Number | 112193-41-6 | [4][5] |

| Solubility | Low in water; Soluble in polar organic solvents (e.g., DMSO, DMF) | [3] |

| Stability | Stable under normal conditions; may react with strong oxidizing/reducing agents | [3] |

Structural Features and Predicted Reactivity

The molecule's reactivity is dictated by the interplay of its functional groups. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group deactivates the ring towards electrophilic substitution but makes the bromine atom a prime site for nucleophilic aromatic substitution or, more commonly, oxidative addition in metal-catalyzed cross-coupling. The hydrazide moiety's terminal -NH₂ group is a potent nucleophile, readily attacking electrophilic centers like aldehydes and ketones.

Caption: Key reactive centers of 5-Bromopyridine-3-carbohydrazide.

Synthesis of the Building Block

The most common and efficient method for preparing 5-Bromopyridine-3-carbohydrazide is the hydrazinolysis of a corresponding 5-bromonicotinic acid ester.[3] This reaction is robust, high-yielding, and proceeds under mild conditions.

Standard Synthetic Workflow

The synthesis begins with a commercially available precursor, typically methyl or ethyl 5-bromonicotinate, which is treated with hydrazine hydrate in an alcoholic solvent. The reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide.

Caption: Synthesis workflow for 5-Bromopyridine-3-carbohydrazide.

Detailed Experimental Protocol: Synthesis from Methyl 5-bromonicotinate

Disclaimer: This protocol is a representative example and should be adapted and performed by qualified personnel with appropriate safety precautions.

-

Materials:

-

Methyl 5-bromonicotinate (1.0 eq)

-

Hydrazine hydrate (80% solution, 5.0 eq)

-

Ethanol (or Methanol), anhydrous

-

Ice-cold deionized water

-

Büchner funnel, filter paper, round-bottom flask, reflux condenser

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 5-bromonicotinate (1.0 eq) in a minimal amount of ethanol (approx. 10-15 mL per gram of ester).[3]

-

Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (5.0 eq) dropwise at room temperature. The addition is typically exothermic; maintain control with a water bath if necessary.[6]

-

Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 3-5 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting ester.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. A precipitate will typically form. Pour the mixture into a larger volume of ice-cold water to ensure complete precipitation of the product.[6]

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the resulting white or off-white solid under vacuum to a constant weight. The product is often of sufficient purity for subsequent steps, but recrystallization from ethanol can be performed if needed.

-

Synthetic Utility and Key Reactions

The power of 5-Bromopyridine-3-carbohydrazide lies in its ability to undergo a variety of transformations at its two primary reactive sites.

Caption: Synthetic transformations of 5-Bromopyridine-3-carbohydrazide.

Condensation Reactions: Formation of Hydrazones

The most direct application of the carbohydrazide moiety is its condensation with aldehydes or ketones to form stable N-acylhydrazones (a type of Schiff base).[3] This reaction is highly reliable and often proceeds in high yield under simple acidic catalysis.[7]

-

Causality: The reaction is driven by the nucleophilicity of the terminal -NH₂ group attacking the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond. An acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.[7]

-

Protocol: Synthesis of N'-(arylmethylidene)-5-bromopyridine-3-carbohydrazide

-

Setup: Dissolve 5-Bromopyridine-3-carbohydrazide (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

-

Addition: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution. Add a catalytic amount of concentrated sulfuric acid or glacial acetic acid (1-3 drops).[7]

-

Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours, monitoring by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The hydrazone product often precipitates directly from the solution. If not, the volume can be reduced under vacuum or the product can be precipitated by adding water.

-

Purification: Collect the solid by vacuum filtration, wash with cold ethanol and/or water, and dry.

-

Cyclization Reactions: Building New Heterocyclic Rings

The hydrazide and hydrazone derivatives are excellent precursors for five-membered heterocycles like 1,3,4-oxadiazoles and pyrazoles, which are themselves important pharmacophores.[2] For instance, oxidative cyclization of the N-acylhydrazone can lead to oxadiazoles, while reaction with 1,3-dicarbonyl compounds can yield pyrazoles.

Cross-Coupling Reactions: Leveraging the Bromo Handle

The bromine atom at the 5-position is a robust handle for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse substituents, a highly desirable strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl functionalities.

-

Buchwald-Hartwig Amination: Reaction with amines or alcohols allows for the formation of C-N or C-O bonds.

Applications in Medicinal Chemistry and Materials Science

The derivatives of 5-Bromopyridine-3-carbohydrazide are being explored for a range of applications, primarily driven by the biological potential of the resulting scaffolds.

-

Anticancer and Anti-inflammatory Agents: The hydrazide moiety provides a hydrogen bonding domain essential for interaction with amino acid residues in enzyme active sites.[7] Many hydrazone-containing compounds have shown promise as anti-inflammatory, anticonvulsant, and anticancer agents.[2][6] For example, isatin-hydrazone hybrids have been investigated for their anti-inflammatory properties.[7]

-

Antimicrobial Agents: The pyridine-hydrazide core is famously represented by Isoniazid, a primary drug for treating tuberculosis.[2] This has inspired the synthesis of new derivatives to combat multidrug-resistant microbial strains.

-

Materials Science: The rigid, aromatic structure and potential for hydrogen bonding make these molecules interesting candidates for the construction of polymers and coordination complexes with specific thermal or optical properties.[3]

Conclusion and Future Perspectives

5-Bromopyridine-3-carbohydrazide is more than just a chemical intermediate; it is a strategic building block that provides a reliable and versatile entry point into several classes of high-value compounds. Its dual functionality allows for sequential or orthogonal synthetic strategies, enabling the construction of complex molecules with precision. The continued exploration of its reactivity, particularly in novel cross-coupling and cyclization reactions, will undoubtedly lead to the discovery of new chemical entities with significant potential in both medicine and materials science. The broad market prospects for such versatile intermediates suggest a bright future for its application in diverse research and development fields.[3]

References

- 5-Bromopyridine-3-carbohydrazide - Pipzine Chemicals. (n.d.).

-

5-BROMOPYRIDINE-3-CARBOHYDRAZIDE | CAS 112193-41-6 - Matrix Fine Chemicals. (n.d.). Retrieved January 3, 2026, from [Link]

-

Fatimah, F., et al. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2022(4), M1494. [Link]

-

An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. (2008). Request PDF. Retrieved January 3, 2026, from [Link]

-

Gholampour, Z., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry, 17(1), 143. [Link]

-

Heterocyclic Building Blocks. (n.d.). SRD ORGANICS LTD. Retrieved January 3, 2026, from [Link]

-

Khan, F. A., et al. (2023). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Pharmaceuticals, 16(7), 999. [Link]

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013). Google Patents.

-

Shawali, A. S., et al. (2002). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 7(3), 265-276. [Link]

-

Moura-Letts, G. (2018). Chiral Diaziridines as Synthetic Building Blocks for the Systematic Synthesis of Nitrogen-Containing Heterocycles. American Chemical Society. [Link]

Sources

- 1. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]

- 2. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromopyridine-3-carbohydrazide | Chemical Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 4. 5-BROMOPYRIDINE-3-CARBOHYDRAZIDE | CAS 112193-41-6 [matrix-fine-chemicals.com]

- 5. 5-BROMOPYRIDINE-3-CARBOHYDRAZIDE | 112193-41-6 [chemicalbook.com]

- 6. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide [mdpi.com]

The Biological Potential of 5-Bromopyridine Derivatives: An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Relevance of the Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous FDA-approved drugs.[1] Its unique electronic properties, conferred by the nitrogen heteroatom, allow for a diverse range of intermolecular interactions, making it a privileged structure in drug design. The strategic functionalization of this ring system is a key endeavor in the pursuit of novel therapeutics. This guide focuses on a particularly compelling class of functionalized pyridines: the 5-bromopyridine derivatives. The introduction of a bromine atom at the 5-position not only provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions but also significantly influences the compound's physicochemical and biological properties.[2][3] This document serves as a technical exploration of the vast biological potential encapsulated within this chemical class, offering insights for researchers, scientists, and drug development professionals.

I. The Anticancer Promise of 5-Bromopyridine Derivatives

The fight against cancer necessitates a continuous pipeline of innovative therapeutic agents.[4] 5-Bromopyridine derivatives have emerged as a promising class of compounds with potent antiproliferative activities across a range of cancer cell lines.[5][6]

A. Mechanism of Action: Targeting Key Oncogenic Pathways

A significant breakthrough in understanding the anticancer effects of 5-bromopyrimidine analogs (a closely related class) has been the identification of their ability to inhibit the Bcr-Abl tyrosine kinase.[7] This constitutively active kinase is the pathogenic driver in certain leukemias.[7] The inhibition of this pathway disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival.

The Bcr-Abl oncoprotein activates a complex network of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are central to cell growth and survival.[8][9] 5-Bromopyrimidine-based inhibitors are thought to compete with ATP for binding to the kinase domain of Bcr-Abl, thereby preventing its autophosphorylation and the subsequent activation of these downstream effectors. This targeted inhibition leads to cell cycle arrest and apoptosis in Bcr-Abl-positive cancer cells.

II. Antimicrobial Potential of 5-Bromopyridine Scaffolds

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. 5-Bromopyridine derivatives have demonstrated significant activity against a range of pathogenic microorganisms. [10][11]

A. Mode of Action: Disrupting Essential Microbial Processes

The antimicrobial mechanism of 5-bromopyridine derivatives is an active area of research. One proposed mechanism involves the inhibition of essential enzymes required for microbial survival. For instance, some brominated compounds are known to act via the oxidation of essential protein thiols, leading to enzyme inactivation. [12]Another potential target is the bacterial cell division machinery.

Bacterial cell division is a highly regulated process involving a complex of proteins. The formation of the Z-ring, composed of FtsZ protein polymers, is a critical step in initiating cytokinesis. [7]Disruption of Z-ring formation or function by small molecules can lead to filamentation and ultimately bacterial cell death. It is hypothesized that certain 5-bromopyridine derivatives may interfere with the polymerization dynamics of FtsZ or interact with other essential cell division proteins.

B. Quantitative Antimicrobial Activity

The antimicrobial efficacy of 5-bromopyridine derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | R-Group | Microorganism | MIC (µg/mL) | Reference |

| ABP-1 | -phenyl | Staphylococcus aureus | 6.25 | [5] |

| ABP-2 | -4-chlorophenyl | Escherichia coli | 12.5 | [11] |

| ABP-3 | -2,4-difluorophenyl | Candida albicans | 25 | [11] |

| Ciprofloxacin | (Standard) | E. coli | 0.5 | |

| Fluconazole | (Standard) | C. albicans | 1 |

This table is a representative summary. For a comprehensive list of compounds and their activities, please refer to the cited literature.

C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method for determining the MIC of 5-bromopyridine derivatives.

1. Preparation of Inoculum:

-

Culture the test microorganism overnight in an appropriate broth medium.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in a fresh broth.

2. Compound Dilution:

-

Prepare a stock solution of the 5-bromopyridine derivative in DMSO.

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate broth.

3. Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Controls:

-

Growth Control: Wells containing only the broth and the microorganism.

-

Sterility Control: Wells containing only the broth.

-

Positive Control: A standard antibiotic with known activity against the test organism.

-

-

Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

4. Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

III. Neuroprotective Capabilities of 5-Bromopyridine Derivatives

Neurodegenerative diseases represent a significant and growing unmet medical need. Emerging evidence suggests that pyridine derivatives, including those with a 5-bromo substitution, may possess neuroprotective properties. [13][14]

A. Mechanism of Action: Combating Oxidative Stress and Inflammation

The neuroprotective effects of these compounds are believed to be multifactorial, primarily revolving around their antioxidant and anti-inflammatory activities. [15]

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative disorders. 5-Bromopyridine derivatives may exert their neuroprotective effects by:

-

Scavenging Reactive Oxygen Species (ROS): Directly neutralizing harmful free radicals that can damage neurons.

-

Activating the Nrf2 Pathway: The Nrf2 signaling pathway is a master regulator of the cellular antioxidant response. [16]Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes.

-

Inhibiting Pro-inflammatory Cytokine Production: Suppressing the release of inflammatory mediators from microglia and astrocytes, thereby reducing neuroinflammation. [17]

IV. Synthesis Strategies: The Gateway to Novel Derivatives

The biological exploration of 5-bromopyridine derivatives is critically dependent on efficient and versatile synthetic methodologies. The Suzuki cross-coupling reaction has proven to be a particularly powerful tool for the synthesis of a wide array of these compounds. [3]

A. Suzuki Cross-Coupling: A Robust Synthetic Approach

The palladium-catalyzed Suzuki cross-coupling reaction allows for the formation of a carbon-carbon bond between the 5-bromopyridine core and various aryl or heteroaryl boronic acids. This method is highly tolerant of a wide range of functional groups, enabling the creation of diverse chemical libraries for biological screening.

General Reaction Scheme:

This synthetic versatility is paramount for conducting thorough structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity of lead compounds.

V. Conclusion and Future Directions

The 5-bromopyridine scaffold represents a rich and underexplored territory for the discovery of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and emerging neuroprotective effects, underscore the immense potential of this chemical class. Future research should focus on:

-

Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development.

-

Expanding Structure-Activity Relationship Studies: The synthesis and biological evaluation of larger and more diverse libraries of 5-bromopyridine derivatives will be instrumental in identifying compounds with improved potency and selectivity.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies must be rigorously evaluated in preclinical animal models to assess their therapeutic potential and safety profiles.

The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, the compelling biological data for 5-bromopyridine derivatives provide a strong rationale for their continued investigation as a source of next-generation therapeutics.

VI. References

-

Signaling pathways activated by BCR-ABL. (URL: [Link])

-

Molecular Pathways: BCR-ABL. Clinical Cancer Research. (URL: [Link])

-

Role of Antioxidants and Natural Products in Inflammation. PMC. (URL: [Link])

-

Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. PubMed Central. (URL: [Link])

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. (URL: [Link])

-

Schematic diagram illustrating reductive cell division. ResearchGate. (URL: [Link])

-

Exploring the Interplay of Antioxidants, Inflammation, and Oxidative Stress: Mechanisms, Therapeutic Potential, and Clinical Implications. PubMed Central. (URL: [Link])

-

Schematic representation of the BCR-ABL1 signaling pathways targeted by... ResearchGate. (URL: [Link])

-

Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Bacterial Cell Diagram royalty-free images. Shutterstock. (URL: [Link])

-

Antioxidant and Anti-inflammatory Nutrients: What They Are and How They Work. (URL: [Link])

-

Cell Division in Bacteria (With Diagram). Biology Discussion. (URL: [Link])

-

2+ Thousand Division Bacteria Royalty-Free Images, Stock Photos & Pictures. Shutterstock. (URL: [Link])

-

BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia.pub. (URL: [Link])

-

Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. ResearchGate. (URL: [Link])

-

Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. PubMed. (URL: [Link])

-

Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. (URL: [Link])

-

(PDF) Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. ResearchGate. (URL: [Link])

-

Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). (URL: [Link])

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. (URL: [Link])

-

IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. (URL: [Link])

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. (URL: [Link])

-

Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. Baghdad Science Journal. (URL: [Link])

-

Glutamate Receptor Agonists as Triggers of Neurotoxicity: Decoding Pathways of Five Neurotoxins and Potential Therapeutic Targets. ACS Omega. (URL: [Link])

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. (URL: [Link])

-

Bacterial Cell Division. BYJU'S. (URL: [Link])

-

Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. PMC. (URL: [Link])

-

(PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. ResearchGate. (URL: [Link])

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Role of Anti-Inflammatory and Antioxidant Properties of Natural Products in Curing Cardiovascular Diseases [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Role of Antioxidants and Natural Products in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Novel Carbohydrazide Compounds in Medicinal Chemistry

Introduction: The Carbohydrazide Scaffold - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of new therapeutic agents. The carbohydrazide moiety (-NHNHCO-) is one such "privileged structure."[1] Its derivatives are a versatile class of organic compounds that have garnered significant attention due to their broad spectrum of pharmacological activities.[2][3] These compounds serve as crucial building blocks in the synthesis of various heterocyclic systems and Schiff bases, exhibiting a remarkable range of biological effects, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][3][4]

The therapeutic potential of carbohydrazides stems from their unique structural features. The presence of the active acylhydrazone portion (-CONHN=CH-) allows for diverse chemical modifications, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with biological targets.[3] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel carbohydrazide compounds, offering field-proven insights for researchers and drug development professionals.

Part 1: Core Synthesis and Characterization

The synthesis of carbohydrazide derivatives is typically straightforward, making this scaffold highly accessible for library generation and exploratory chemistry. The most common and reliable approach involves a two-step sequence: hydrazinolysis of an ester followed by condensation with an aldehyde or ketone.

The Causality Behind the Synthetic Pathway

The foundational step is the conversion of a carboxylic acid ester to its corresponding acid hydrazide. This is most efficiently achieved through nucleophilic acyl substitution using hydrazine hydrate.

-

Choice of Reactant (Ester vs. Acid): Starting from the ester (e.g., a methyl or ethyl ester) is generally preferred over the carboxylic acid. The ester's carbonyl carbon is more electrophilic than the carboxylate anion that would form from the acid in the presence of a basic reagent like hydrazine, leading to a more efficient reaction.

-

Solvent Selection: An alcoholic solvent, such as ethanol or methanol, is the standard choice. It readily dissolves both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture. Furthermore, its boiling point allows for effective refluxing to drive the reaction to completion without requiring excessively high temperatures that could degrade the reactants or products.[2]

The second step involves the formation of a hydrazone (a type of Schiff base) via condensation of the newly formed carbohydrazide with a selected aldehyde or ketone.

-

Catalyst: This reaction is often catalyzed by a few drops of a weak acid, like glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde/ketone, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. This significantly accelerates the rate of condensation.[2]

-

Reaction Conditions: Refluxing the mixture for several hours is typically sufficient to ensure the completion of the reaction. The formation of the stable C=N double bond is the thermodynamic driving force of this step.[5]

General Synthetic Workflow Diagram

Caption: General two-step synthesis of carbohydrazide-hydrazone derivatives.

Self-Validating Experimental Protocol: Synthesis of Pyrazine-2-Carbohydrazide Derivatives

This protocol is adapted from established methodologies for synthesizing pyrazine-based carbohydrazides, which have shown significant antimicrobial potential.[5][6]

Step 1: Synthesis of Pyrazine Carbohydrazide Intermediate

-

Reactant Preparation: Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in methanol (50 mL).

-

Esterification: Add a few drops of concentrated sulfuric acid as a catalyst and reflux the mixture for 72 hours to form the methyl pyrazinoate ester in situ.

-

Hydrazinolysis: After cooling, add 100% hydrazine hydrate (0.3 mol) to the reaction mixture.

-

Reaction: Reflux the new mixture for 8 hours.

-

Isolation: Allow the mixture to cool and evaporate slowly at room temperature. The resulting orange crystals of pyrazine carbohydrazide are filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of the Final (E)-N'-benzylidenepyrazine-2-carbohydrazide

-

Reactant Preparation: To a stirred solution of the pyrazine carbohydrazide (10 mmol) from Step 1 in 40 mL of absolute ethanol, add an equimolar amount of the desired substituted benzaldehyde (10 mmol).

-

Reaction: Reflux the reaction mixture for 6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[6]

-

Isolation: Reduce the volume of the yellow solution and allow it to evaporate slowly at room temperature.

-

Purification: The obtained solid product is recrystallized from ethanol to yield the purified hydrazone derivative.[5]

Step 3: Structural Characterization and Validation

-

Infrared (IR) Spectroscopy: Confirm the presence of key functional groups. Expect to see characteristic peaks for N-H stretching, C=O (amide) stretching, and C=N (azomethine) stretching.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the final structure. In ¹H-NMR, key signals include the amide proton (often >11 ppm), the azomethine proton (-N=CH-, often >8 ppm), and signals corresponding to the pyrazine and substituted benzene rings.[5] The disappearance of the aldehyde proton signal and the appearance of the new azomethine proton signal validate the success of the condensation step.

Part 2: A Spectrum of Biological Activities and SAR Insights

The true value of the carbohydrazide scaffold lies in its wide-ranging biological activities. By modifying the peripheral R groups (as depicted in the workflow), researchers can target different diseases.

Antimicrobial and Antifungal Activity

Carbohydrazide derivatives are potent antimicrobial agents.[3] The hydrazone linkage is critical for this activity.

-

Mechanism of Action: While not fully elucidated for all derivatives, the mode of action is often attributed to the chelation of essential metal ions required for microbial enzyme function or interference with microbial cell wall synthesis. The lipophilicity of the molecule, enhanced by aromatic substituents, can also increase its ability to penetrate microbial cell membranes.[6]

-

Structure-Activity Relationship (SAR):

-

Pyrazine Ring: The presence of a pyrazine ring, as seen in the anti-tuberculosis drug Pyrazinamide, is a known pharmacophore that enhances antimicrobial activity.[5][6]

-

Substituents on the Aromatic Ring: The nature and position of substituents on the aldehyde-derived phenyl ring significantly impact potency. For instance, studies on (E)‐N'‐benzylidenepyrazine‐2‐carbohydrazides revealed that a hydroxyl (-OH) group at the 2-position of the phenyl ring is crucial for antimycobacterial and antifungal activity.[8]

-

Fused Heterocycles: While expanding the aromatic system might seem beneficial, studies have shown that fused bicyclic heteroarenes (e.g., quinoline) can sometimes decrease antifungal activity, suggesting that the target's binding pocket may be sterically constrained.[9]